molecular formula C23H28N4O4S B2882193 N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-65-0

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2882193
CAS RN: 898444-65-0
M. Wt: 456.56
InChI Key: MNPMBKNOPOAKKT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures involving elements like morpholine, pyrimidine, and acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives of pyrimidine have shown insecticidal activity, suggesting potential agricultural applications (Bakhite et al., 2014). Furthermore, the synthesis of substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives via Michael reaction demonstrates the versatility of these compounds in organic synthesis, potentially leading to the development of new pharmaceuticals or materials (Dyachenko et al., 2004).

Structural Studies

Research on amide-containing isoquinoline derivatives has provided insights into the structural aspects and properties of salt and inclusion compounds, highlighting the importance of these studies for understanding the crystalline and gel formation properties of similar compounds (Karmakar et al., 2007).

Antifungal and Antimicrobial Applications

Certain morpholine derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as promising agents against fungal infections, showcasing their potential in developing new antifungal drugs (Bardiot et al., 2015). Additionally, biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have exhibited significant antibacterial and antifungal activities, further underscoring the relevance of these compounds in medical research and drug development (Kanagarajan et al., 2010).

Anticonvulsant Properties

Research into derivatives of thiopyrimidine and their N-acetamide modifications has explored potential anticonvulsant properties, which could lead to the development of new treatments for epilepsy or other seizure disorders (Severina et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-16(28)17-4-2-5-18(14-17)24-21(29)15-32-22-19-6-3-7-20(19)27(23(30)25-22)9-8-26-10-12-31-13-11-26/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMBKNOPOAKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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